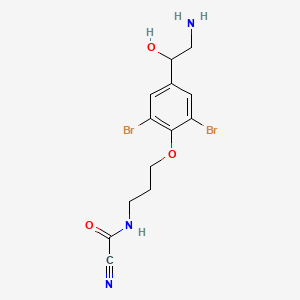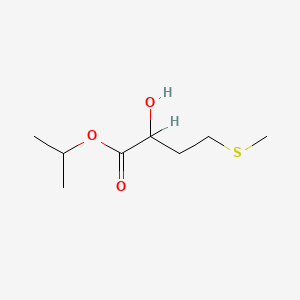
Isopropyl ester of the hydroxy analogue of methionine
Übersicht
Beschreibung
Isopropyl ester of the hydroxy analogue of methionine (HMBiP) is a derivative of methionine, an essential amino acid. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. It is used in the diet of animals like yaks and cows to enhance carbohydrate breakdown and improve rumen microbial structure and function .
Synthesis Analysis
The isopropyl ester of methionine hydroxy analogue (HMBi) has been proven to be available for milk protein synthesis in dairy cows . Studies have also shown that HMBi can be degraded by rumen micro-organisms . The high efficiency of HMBi to pass through biological membranes seems to be due to the molecule’s isopropyl ester radical .Molecular Structure Analysis
A material known as isopropyl 2-hydroxy-4-methylthiobutyrate (HMBi) is created when isopropyl alcohol and HMB are esterified . HMBi, which has more branched chains of alcohols than HMB from the standpoint of chemical structure, is less polar overall and can more easily penetrate biofilms .Chemical Reactions Analysis
The isopropyl ester of methionine hydroxy analogue (HMBi) can be hydrolysed into HMB and isopropyl alcohol by rumen micro-organisms . This result is consistent with those of Patterson and Kung (1988) on certain other Met chemical derivatives .Wissenschaftliche Forschungsanwendungen
Methionine in Cancer Research
Methionine plays critical roles in mammalian metabolism, including protein synthesis, methylation of DNA, and polyamine synthesis. Research has shown that restriction of methionine may be an important strategy in cancer growth control, particularly in cancers dependent on methionine for survival and proliferation. The development of methioninase, which depletes circulating levels of methionine, may limit cancer growth. This approach, along with nutritional methionine restriction, is the focus of current clinical studies, indicating potential applications in cancer treatment regimes (Cavuoto & Fenech, 2012).
Methionine Sources in Animal Nutrition
The relative bioefficacy of different methionine sources, including DL-methionine (DLM) and its hydroxy analogue (HMTBA), has been a subject of controversy. Studies employing nonlinear regression techniques have demonstrated the inadequacy of assuming a common dose-response curve for HMTBA and DLM, suggesting that these compounds may not be directly interchangeable in animal feed formulations. This research is vital for developing more accurate and effective feeding strategies in poultry and other livestock (Kratzer & Littell, 2006).
Methionine Metabolism in Plants
Methionine and S-adenosylmethionine (SAM) are essential for various metabolic pathways in plants. The compartmentalization of methionine fluxes is crucial for regulating and integrating with the sulfur assimilation pathway, the network of the aspartate-derived amino acids, and the demand for SAM production. This knowledge is instrumental in understanding plant growth and development, as well as in improving the nutritional value of crops by modulating methionine levels (Sauter et al., 2013).
Methionine in Human Nutrition and Health
Methionine's roles extend beyond its essentiality for protein synthesis; it also functions as an antioxidant and regulates cellular metabolism through its oxidation to methionine sulfoxide and subsequent reduction. This reversible modification of methionine residues in proteins can serve to protect against oxidative damage and regulate biological activity, highlighting its importance in antioxidant defense and cellular regulation (Levine, Moskovitz, & Stadtman, 2000).
Methionine Analogue as Antiviral Agents
In the realm of antiviral research, novel prodrug strategies, including the use of methionine analogues, have shown promise. A novel isopropyl ester prodrug has been found to be a potent HIV integrase inhibitor, illustrating the potential of methionine derivatives in the development of new antiviral therapies. Such strategies aim to overcome the limitations of current antiviral agents, including poor pharmacokinetic profiles and resistance (Sinokrot et al., 2017).
Wirkmechanismus
The isopropyl ester of methionine hydroxy analogue (HMBi) has been shown to have a significant effect on the rumen microbial community, microbial carbohydrate-active enzymes (CAZy), and protein metabolism pathways in yak . The addition of HMBi had linear or quadratic effects on the relative abundance of CAZy enzymes and functional proteins in the rumen of yak .
Safety and Hazards
The isopropyl ester of HMTBa, HMTB-i, is non-irritant to skin/eyes, and is not a dermal sensitiser . The use of these products as feed additives does not represent a risk to the environment . The Scientific Committee on Animal Nutrition (SCAN) concludes that the isopropyl ester of the hydroxylated analogue of methionine does not present a risk on human health, animal health or the environment .
Eigenschaften
IUPAC Name |
propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-6(2)11-8(10)7(9)4-5-12-3/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCLHZBSWMJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435988 | |
| Record name | AGN-PC-0OHP7Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate | |
CAS RN |
57296-04-5 | |
| Record name | AGN-PC-0OHP7Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What was the primary objective of the research conducted on Nellore bulls, and what were the key findings related to HMBi?
A1: The study investigated the effects of supplementing the diet of Nellore bulls with the isopropyl ester of the hydroxy analogue of methionine (HMBi) during the wet season while they grazed on pasture. [] Although the abstract doesn't provide specific results, it suggests the research aimed to determine if HMBi supplementation impacted the bulls' performance, likely focusing on growth rate and possibly meat quality. The full text of the paper would be needed to elaborate on specific findings related to HMBi's effects on the studied parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








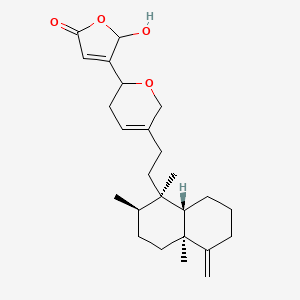

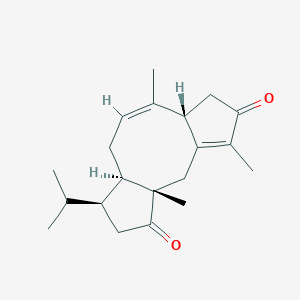

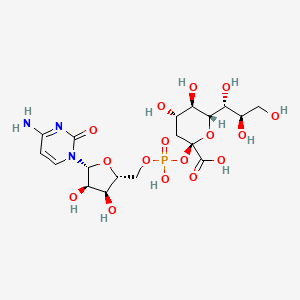

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)

